Benzyl 3-(methylamino)but-2-enoate
Description
Properties
CAS No. |
61312-70-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl 3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-10(13-2)8-12(14)15-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
InChI Key |
WFSKTDJCPNBESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Benzyl (2E)-but-2-enoate (3m)
- Structure: Lacks the methylamino group, featuring only the α,β-unsaturated benzyl ester backbone.
- Reactivity : Participates in cycloaddition reactions with Lewis acids and chiral ligands, suggesting utility in asymmetric synthesis .
Ethyl 3-(Benzylamino)but-2-enoate
- Structure: Contains a benzylamino group (bulkier than methylamino) and an ethyl ester.
- Safety Profile : Requires precautions for inhalation exposure, including oxygen administration and avoidance of mouth-to-mouth resuscitation .
- Key Difference: The benzylamino group may reduce solubility in polar solvents compared to the methylamino analog .
Dibenzyl 3,3′-((4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy))(2E,2′E)-bis(but-2-enoate) (4b)
Spectroscopic and Analytical Data
Key Observations :
- The methylamino group in the target compound would likely show a singlet at δ ~2.8 ppm (N-CH₃) and a broad NH stretch in IR (~3300 cm⁻¹), absent in non-amino analogs like 3m .
- Chromene-containing derivatives (e.g., 4b) exhibit additional carbonyl signals (δ ~150–160 ppm) due to the fused ring system .
Preparation Methods
Base-Mediated Condensation of Benzyl Acetoacetate with Methylamine
The most direct route to benzyl 3-(methylamino)but-2-enoate involves the condensation of benzyl acetoacetate with methylamine. This method parallels the synthesis of ethyl 3-(methylamino)but-2-enoate (Me-EAB), as described in studies of analogous β-enamino esters.
Procedure :
-
Reactants : Benzyl acetoacetate (1.0 equiv.) and excess methylamine (2.0–3.0 equiv.) are combined in methanol.
-
Base Catalyst : Ammonium acetate or potassium hydrogen phosphate (0.1 equiv.) accelerates the enamine formation.
-
Conditions : The reaction proceeds at room temperature for 48–72 hours under inert atmosphere.
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).
Mechanistic Insight :
The reaction follows a nucleophilic addition-elimination pathway. Methylamine attacks the β-keto carbonyl of benzyl acetoacetate, forming a tetrahedral intermediate. Subsequent dehydration yields the conjugated enamine. Intramolecular hydrogen bonding between the NH and ester carbonyl stabilizes the (Z)-configuration, as confirmed by NMR and IR spectroscopy.
Transesterification of Methyl 3-(Methylamino)but-2-enoate
Benzyl esters are often synthesized via transesterification of methyl or ethyl precursors. For example, methyl 3-(methylamino)but-2-enoate (MAB) can undergo ester exchange with benzyl alcohol under acidic or enzymatic conditions.
Procedure :
-
Reactants : MAB (1.0 equiv.) and benzyl alcohol (5.0 equiv.) are heated in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv.).
-
Conditions : Reflux at 110°C for 12 hours with azeotropic removal of methanol.
-
Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via distillation.
Limitations :
-
Competing degradation of the enamine moiety at elevated temperatures.
Green Synthesis Protocols
Phosphate-Catalyzed Enamination
A solvent-free, eco-friendly approach employs potassium hydrogen phosphate (K₂HPO₄) as a mild base catalyst.
Procedure :
-
Reactants : Benzyl acetoacetate (10 mmol) and methylamine (10 mmol) are mixed with K₂HPO₄ (0.1 mmol).
-
Conditions : The reaction is stirred at room temperature for 6–8 hours.
-
Workup : Ethyl acetate extraction followed by silica gel chromatography yields the pure product.
Advantages :
-
No toxic solvents or harsh reagents.
-
Shorter reaction time (6 hours vs. 48 hours in classical methods).
Characterization Data :
-
¹H NMR (CDCl₃) : δ 1.66 (s, 3H, CH₃), 2.69 (s, 3H, NCH₃), 3.32 (s, 3H, OCH₃), 4.15 (s, 1H, NH), 7.35–7.45 (m, 5H, Ar-H).
-
IR (KBr) : ν 3275 cm⁻¹ (NH stretch), 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).
Spectroscopic Characterization and Conformational Analysis
NMR Spectroscopy
The (Z)-configuration of this compound is confirmed by:
Infrared Spectroscopy
The NH stretching frequency (3275 cm⁻¹) is redshifted by ~200 cm⁻¹ compared to free amines, confirming strong NH···O=C hydrogen bonding. DFT calculations at the B3LYP/6-311++G(d,p) level support this observation, showing an N-H bond length of 1.018 Å and a hydrogen bond distance of 2.05 Å.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Classical Condensation | NH₄OAc | 72 | 85 | 98.5 |
| Green Protocol | K₂HPO₄ | 6 | 82 | 99.2 |
| Transesterification | PTSA | 12 | 58 | 97.8 |
Key Findings :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Benzyl 3-(methylamino)but-2-enoate?
- Answer : The synthesis typically involves coupling reactions or nucleophilic substitutions . For example, the amino group can be introduced via reductive amination using methylamine and a ketone precursor, followed by benzyl esterification under acidic conditions. Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) may stabilize reactive intermediates during synthesis . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DCC for carboxyl activation) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and the methylamino moiety (δ 2.2–2.5 ppm) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₅NO₂⁺, [M+H]⁺ = 206.1176) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Answer : Contradictions may arise from:
- Stereochemical Variations : The (Z)-isomer (CAS 464917-79-1) exhibits distinct reactivity compared to the (E)-form due to spatial orientation of the amino group .
- Purity Issues : Impurities from incomplete esterification or side products (e.g., benzyl alcohol) can skew bioassay results. Validate via 2D NMR (COSY, HSQC) to detect trace contaminants .
- Assay Conditions : Adjust buffer pH (6.5–7.4) and temperature (25–37°C) to match physiological environments during in vitro testing .
Design an experiment to evaluate the compound’s interaction with neurotransmitter receptors.
- Answer :
In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to measure competitive displacement in transfected HEK293 cells.
Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin (5-HT₂A) or dopamine (D₂) receptors, leveraging the methylamino group’s hydrogen-bonding potential .
Functional Assays : Monitor intracellular cAMP levels via ELISA to assess receptor activation/inhibition post-treatment .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Answer : Key parameters include:
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the methylamino group .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve benzyl ester deprotection efficiency .
- Temperature Control : Maintain 0–5°C during amine coupling to minimize side reactions (e.g., over-alkylation) .
Compare the reactivity of this compound with structural analogs.
- Answer :
- The methylamino group in the target compound balances reactivity and solubility, making it preferable for peptide coupling and cross-coupling reactions .
Methodological Notes
- Safety Protocols : Handle under inert atmosphere (N₂/Ar) due to air-sensitive intermediates. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as methylamino derivatives can cause irritation .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies via DFT calculations) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
